![molecular formula C14H15N5O2 B6427418 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine CAS No. 2034499-50-6](/img/structure/B6427418.png)
2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones.
Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine ring with a piperidine derivative under suitable conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the carbonyl linkage: This is typically achieved through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines.
Scientific Research Applications
2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its protein kinase inhibition properties.
Pyrido[2,3-d]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Quinazoline: Widely studied for its anticancer properties.
Uniqueness
2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]pyrimidine is unique due to its specific structural features that allow for selective binding to certain protein kinases, making it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
pyrimidin-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(13-16-5-2-6-17-13)19-8-1-3-11(9-19)21-12-4-7-15-10-18-12/h2,4-7,10-11H,1,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNJZKGRRGYPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
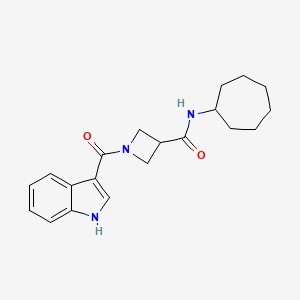
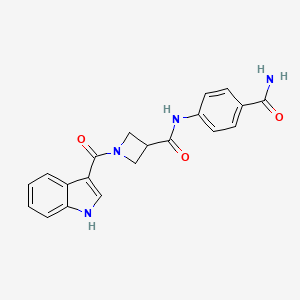
![1-methanesulfonyl-N-{4H,6H-thieno[3,4-c][1,2]oxazol-3-yl}azetidine-3-carboxamide](/img/structure/B6427356.png)
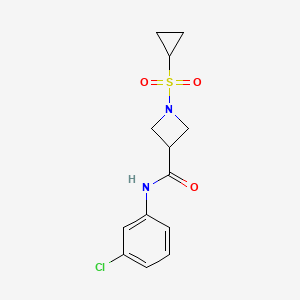
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427368.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(cyclopropanesulfonyl)azetidine-3-carboxamide](/img/structure/B6427369.png)
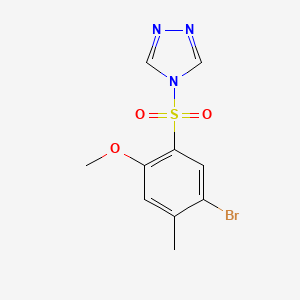
![2-[4-(2-methylpropyl)phenyl]-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B6427381.png)
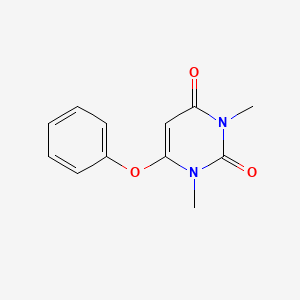
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]thiophene-2-carboxamide](/img/structure/B6427401.png)
![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide](/img/structure/B6427404.png)
![2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427406.png)
![2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427408.png)
![2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427426.png)
